molecular formula C8H15NO3 B132341 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate CAS No. 149057-20-5

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Cat. No. B132341
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
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Description

The compound "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" is a chiral molecule that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a carbamate group, which is an organic functional group derived from carbamic acid .

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives often involves multi-step processes that may include protection and deprotection strategies, as well as the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through steps like esterification, protection, and Corey-Fuchs reaction has been reported . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate using Boc-involved neighboring group participation mediated by thionyl chloride has been described, highlighting the importance of chiral inversion and protection strategies .

Molecular Structure Analysis

The molecular structure of "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" includes a chiral center at the oxiran-2-yl position, which is crucial for its enantioselective properties. The presence of the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the molecule in chemical reactions .

Chemical Reactions Analysis

The oxirane ring in the molecule is highly reactive due to ring strain and can undergo various ring-opening reactions, which are often used in the synthesis of more complex molecules. The carbamate group can participate in reactions typical of esters and amides, such as transesterification, hydrolysis, and aminolysis. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate to obtain optically pure enantiomers has been achieved using lipase-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" would be influenced by its functional groups. The oxirane ring would contribute to the molecule's reactivity, while the carbamate group would affect its solubility and stability. The tert-butyl group would increase the molecule's steric hindrance, potentially affecting its boiling point and solubility in various solvents. Although specific physical properties are not detailed in the provided papers, these general trends can be inferred from the molecular structure .

Scientific Research Applications

Synthesis Improvements and Catalysis

  • Chiral Inversion and Synthesis Efficiency: An efficient preparation method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was developed, featuring chiral inversion via Boc-involved neighboring group participation. This method offers advantages in simplicity, cost, yield, and purification over previous methods, highlighting its potential for industrial reliability (Li et al., 2015).
  • Bioinspired Catalysis for Carfilzomib Synthesis: A bioinspired catalytic system utilizing manganese complexes was employed for the efficient synthesis of an important intermediate of Carfilzomib, showcasing the application in pharmaceutical synthesis (Qiu et al., 2019).

Synthetic Applications and Building Blocks

  • Building Blocks for Protease Inhibitors: The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was utilized to produce potent β-secretase inhibitors, demonstrating the chemical's role in developing novel therapeutic agents (Ghosh et al., 2017).

Enantioselective Synthesis and Resolution

  • Enzymatic Kinetic Resolution: The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through lipase-catalyzed transesterification exemplifies the use of biocatalysis for achieving high enantioselectivity in synthesis, leading to optically pure enantiomers (Piovan et al., 2011).

Safety And Hazards

The safety information for “®-tert-Butyl (oxiran-2-ylmethyl)carbamate” includes the following hazard statements: H302-H319 . The precautionary statements are P264-P270-P280-P301+P312+P330-P305+P351+P338-P337+P313-P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440294
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

CAS RN

149057-20-5
Record name 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149057-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester
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Synthesis routes and methods

Procedure details

To a solution of 28.9 g (184 mmol) of tert-butyl allylcarbamate in 400 mL of dichloromethane was added 103 g (460 mmol) of 77% 3-chloroperoxybenzoic acid at room temperature. The reaction mixture was stirred at room temperature overnight. The solid was filtered and the filtrate was concentrated. The residue was taken up in diethyl ether and washed with 5% sodium hydrosulfite (3×), saturated sodium bicarbonate (3×), brine (3×), and dried over anhydrous magnesium sulfate. Removal of solvent gave 21 g (66%) of tert-butyl 2-oxiranylmethylcarbamate as a liquid. 1H-NMR (400 MHz, CDCl3): δ 4.73 (br s, 1H), 3.53 (br s, 1H), 3.21 (m, 1H), 3.08 (br s, 1H), 2.77 (t, J=4 Hz, 1H), 2.58 (m, 1H), 1.43 (s, 9H).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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